molecular formula C19H23NO3S B2802769 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 886122-39-0

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2802769
CAS No.: 886122-39-0
M. Wt: 345.46
InChI Key: KOWFJFIYHTUMEI-UHFFFAOYSA-N
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Description

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring system, which is further substituted with an ethoxy and ethyl group on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrahydroisoquinoline core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Substitution on the Phenyl Ring: The ethoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Halogenated derivatives and other substituted phenyl derivatives.

Scientific Research Applications

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The tetrahydroisoquinoline core may interact with various receptors and enzymes, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Ethoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline
  • 2-((4-Methoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of the ethoxy and ethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFJFIYHTUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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